(E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile (CAS: 373617-77-7) is an acrylonitrile derivative featuring a thiazole ring substituted with a 4-ethoxyphenyl group and an (E)-configured α,β-unsaturated nitrile moiety. The 4-bromophenylamino group at the β-position introduces steric and electronic effects, while the ethoxy substituent enhances solubility due to its polar nature. This structural framework is common in fluorescent sensors and bioactive molecules, leveraging the thiazole core’s aromaticity and the acrylonitrile group’s electrophilicity .
Properties
IUPAC Name |
(E)-3-(4-bromoanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS/c1-2-25-18-9-3-14(4-10-18)19-13-26-20(24-19)15(11-22)12-23-17-7-5-16(21)6-8-17/h3-10,12-13,23H,2H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZOTIDGRPPANX-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a thiazole moiety linked to an acrylonitrile group, with a bromophenyl and ethoxyphenyl substituent. Its structural formula can be represented as:
This structure contributes to its biological activity through various interactions with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells through the modulation of signaling pathways such as the Bcl-2 family proteins and caspase activation .
- Case Study : A study reported that thiazole-containing compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting their potential as effective chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| This compound | Various | TBD |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of pathogens.
- In Vitro Studies : Research has indicated that similar thiazole-based compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely related to its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications on this ring can enhance potency.
- Bromophenyl Group : The presence of electron-withdrawing groups such as bromine increases lipophilicity, improving cellular uptake.
- Ethoxyphenyl Substituent : This group may enhance selectivity towards cancer cells while reducing toxicity towards normal cells.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-((4-bromophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile serves as a building block for developing new materials with specific properties.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Similar thiazole derivatives have shown cytotoxic effects against cancer cell lines, indicating potential therapeutic applications.
Medicine
Research is ongoing to explore its efficacy as a drug candidate for treating diseases such as cancer. The mechanism of action may involve modulation of cell signaling pathways related to apoptosis and proliferation.
Industry
In material science, this compound is utilized in the development of advanced materials with electronic or optical properties, enhancing their performance in various applications.
Anticancer Activity
Studies have indicated that compounds with thiazole structures can inhibit cancer cell growth by targeting proteins involved in apoptosis regulation. For instance:
- Mechanism : Inhibition of Bcl-2 protein leading to increased apoptosis in cancer cells.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
Research indicates that:
- Substituents on the Phenyl Ring : Electron-withdrawing groups enhance biological activity.
- Thiazole Modifications : Variations can significantly influence potency against specific microbial strains or cancer cell lines.
Anticancer Studies
Research has shown that derivatives similar to this compound exhibit IC50 values in the low microgram range against various cancer cell lines, suggesting potent anticancer properties.
Antimicrobial Evaluations
Investigations into the antimicrobial efficacy of thiazole derivatives have revealed that certain modifications can lead to enhanced activity against resistant bacterial strains.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core : Thiazole-acrylonitrile.
- Substituents: Thiazole C4: 4-Ethoxyphenyl (electron-donating group). Acrylonitrile β-position: 4-Bromophenylamino (electron-withdrawing bromine).
- Configuration : E-isomer stabilized by conjugation .
Analog 1 : (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1)
- Core : Benzo[d]thiazole-thiophene-acrylonitrile.
- Substituents: Thiophene C5: 4-(Diphenylamino)phenyl (strong electron-donor).
- Application : Fluorescent chemosensor for cyanide (detection limit: 4.24 × 10⁻⁸ M) .
Analog 2 : (E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Core : Thiazole-acrylonitrile.
- Substituents: Thiazole C4: 4-Isobutylphenyl (hydrophobic group). Acrylonitrile β-position: 4-Fluorophenylamino (weaker electron-withdrawing than Br).
- Configuration : E-isomer .
Analog 3 : 2-(Benzothiazol-2-yl)-3-(4-bromophenyl)acrylonitrile (3e)
Physicochemical Properties
*Predicted based on structural analogs.
Crystallographic Data
- Analog 4: (E)-3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one Crystal System: Monoclinic (C2 space group). Density: 1.405 g/cm³ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
